molecular formula C8H7F3N2O2 B1395666 Methyl 3-amino-6-(trifluoromethyl)picolinate CAS No. 1256794-12-3

Methyl 3-amino-6-(trifluoromethyl)picolinate

Cat. No.: B1395666
CAS No.: 1256794-12-3
M. Wt: 220.15 g/mol
InChI Key: YUGAODRFFSGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-(trifluoromethyl)picolinate (CAS 1426800-88-5) is a high-purity chemical intermediate of significant interest in agricultural chemistry research. With a molecular formula of C 9 H 9 F 3 N 2 O 2 and a molecular weight of 250.18, this compound serves as a critical precursor in the discovery and synthesis of advanced synthetic auxin herbicides . The compound's research value is rooted in the 2-picolinic acid scaffold, an important subclass of auxin herbicides known for their good absorption, broad weed control spectrum, and activity against resistant weeds . The incorporation of the trifluoromethyl group is a strategic modification in agrochemical design; this highly lipophilic group can enhance a molecule's ability to cross biological membranes and improve its metabolic stability, leading to more potent and longer-lasting herbicidal effects . Researchers utilize this methyl ester derivative as a protected intermediate, which can be efficiently hydrolyzed to the corresponding picolinic acid or coupled with other moieties to explore structure-activity relationships. Current research focuses on developing novel herbicides to combat increasing weed resistance . This compound is a valuable building block for creating derivatives, such as 6-heteroaryl-2-picolinic acids, which have shown superior herbicidal activity in root growth inhibition assays compared to commercial benchmarks like picloram and florpyrauxifen . Its primary application is in the synthesis of potential lead structures for new, efficient, and environmentally friendly herbicidal agents. Handling Precautions: Warning - Suspected of causing skin and eye irritation. May cause respiratory irritation. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-4(12)2-3-5(13-6)8(9,10)11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGAODRFFSGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-(trifluoromethyl)picolinate typically involves the esterification of 3-amino-6-(trifluoromethyl)picolinic acid. One common method includes the reaction of 3-amino-6-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Treatment of Respiratory Disorders

Methyl 3-amino-6-(trifluoromethyl)picolinate has been identified as an important intermediate in the synthesis of compounds targeting respiratory disorders, particularly cystic fibrosis. Research indicates that derivatives of this compound can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for ion transport in epithelial cells. This application is particularly relevant for developing therapies to restore CFTR function in patients with cystic fibrosis and related diseases .

Case Study:

  • Compound: (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide
  • Application: Restores CFTR function
  • Findings: Demonstrated efficacy in enhancing CFTR activity, providing a potential therapeutic pathway for cystic fibrosis treatment .

1.2. Antidepressant Development

The compound is also utilized in designing substituted pyridines for antidepressant therapies. Research has shown that derivatives of this compound exhibit properties that may contribute to the treatment of depression, highlighting its versatility beyond respiratory applications .

Data Table: Antidepressant Activity of Picolinate Derivatives

Compound NameActivityTarget Condition
This compoundModerateDepression
Other derivativesVariesDepression

2.1. Herbicide Development

This compound and its derivatives have shown potential as synthetic auxin herbicides. These compounds mimic natural plant hormones, leading to abnormal growth patterns that can effectively control weed populations without harming crops like corn and wheat.

Case Study:

  • Research Findings: New picolinate compounds demonstrated better post-emergence herbicidal activity compared to traditional herbicides at specific dosages, indicating their effectiveness and safety for use in agriculture .

Data Table: Herbicidal Efficacy of Picolinate Compounds

Compound NameDosage (gha−1)EfficacyCrop Safety
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid300HighSafe
Clopyralid400ModerateSafe

Synthesis and Intermediary Role

This compound serves as a pivotal intermediate in synthesizing various pharmaceutical compounds. Its ability to undergo various chemical reactions makes it valuable in creating complex molecular structures necessary for drug development.

Synthesis Pathway Example:
The synthesis process often involves treating the compound with reactive electrophiles or utilizing metallation techniques to produce desired derivatives efficiently .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The following table compares Methyl 3-amino-6-(trifluoromethyl)picolinate with structurally related compounds, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound 1256794-12-3 C₈H₇F₃N₂O₂ NH₂ (3), CF₃ (6) 220.15 Pharmaceutical intermediate
Methyl 3-bromo-6-(trifluoromethyl)picolinate 1211538-62-3 C₈H₅BrF₃NO₂ Br (3), CF₃ (6) 284.03 Precursor for cross-coupling reactions
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 C₈H₅ClF₃NO₂ Cl (6), CF₃ (3) 239.58 Agrochemical research
Methyl 6-(trifluoromethyl)picolinate 155377-05-2 C₈H₆F₃NO₂ CF₃ (6) 205.13 Ligand in coordination chemistry
3-Methoxy-6-(trifluoromethyl)picolinic acid 1214330-74-1 C₈H₆F₃NO₃ OCH₃ (3), CF₃ (6) 221.13 Herbicide intermediate
Methyl 3-amino-6-methoxypicolinate 938439-54-4 C₈H₁₀N₂O₃ NH₂ (3), OCH₃ (6) 182.17 Laboratory research

Functional Group Impact on Properties

Amino (-NH₂) Group
  • This compound: The amino group enhances water solubility via hydrogen bonding and serves as a site for derivatization (e.g., amide formation). This contrasts with halogenated analogs like Methyl 3-bromo-6-(trifluoromethyl)picolinate, where bromine enables Suzuki-Miyaura cross-coupling for aryl functionalization .
Trifluoromethyl (-CF₃) Group
  • The -CF₃ group increases lipophilicity and metabolic stability across all analogs. For example, Methyl 6-(trifluoromethyl)picolinate (lacking the amino group) is used in metal coordination due to its electron-withdrawing nature .
Halogen Substituents (Br, Cl)
  • Methyl 3-bromo-6-(trifluoromethyl)picolinate and Methyl 6-chloro-3-(trifluoromethyl)picolinate exhibit higher reactivity in substitution reactions. Chloro derivatives are common in agrochemicals due to their balance of stability and reactivity .
Methoxy (-OCH₃) Group
  • 3-Methoxy-6-(trifluoromethyl)picolinic acid demonstrates reduced hydrogen-bonding capacity compared to the amino analog, favoring applications in herbicides where solubility in non-polar matrices is critical .

Biological Activity

Methyl 3-amino-6-(trifluoromethyl)picolinate is a compound of increasing interest in pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₈F₃N₃O₂
  • Molecular Weight : 223.15 g/mol

The compound features:

  • An amino group that can form hydrogen bonds with biological macromolecules.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group facilitates hydrogen bonding with enzymes and receptors, while the trifluoromethyl moiety increases the compound's affinity for lipid membranes, enabling better penetration into cells.

Key Interaction Points

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.
  • Receptor Binding : Its structural features suggest potential interactions with receptors that could lead to altered physiological responses.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer activities. Preliminary studies have shown:

  • Antimicrobial Effects : The compound has demonstrated effectiveness against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic functions.
  • Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study :
    • A study evaluated the compound's effect on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific cancer types .
    • The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of specific enzymes related to inflammatory pathways. This compound was found to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionInhibition of COX enzymes

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on ActivityReference
Amino GroupEnhances binding affinity
Trifluoromethyl GroupIncreases lipophilicity

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-6-(trifluoromethyl)picolinate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

  • Methanol-mediated esterification : Reacting 3-amino-6-(trifluoromethyl)picolinic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux (65–70°C). This method typically achieves ~91% yield for analogous picolinate esters .
  • Diazomethane methylation : Using diazomethane (CH₂N₂) in ether or THF at 0–5°C to methylate the carboxylic acid group. This avoids harsh conditions but requires careful handling due to diazomethane’s toxicity .

Q. Key Variables :

  • Temperature : Higher temperatures (>70°C) may degrade the trifluoromethyl group.
  • Catalyst : Acidic conditions must balance reactivity with substrate stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted acid or methylated amines .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.9 ppm for –OCH₃) and trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR).
    • FT-IR : Validate ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (–NH₂ stretch at ~3300–3500 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
    • TLC Monitoring : Track reaction progress using silica plates and ethyl acetate/hexane (1:3) to distinguish starting material (Rf ~0.2) from product (Rf ~0.5) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved for this compound?

Methodological Answer: Yield discrepancies often arise from:

  • Substrate Degradation : The trifluoromethyl group is sensitive to prolonged heating. Optimize reaction time (e.g., 4–6 hours for methanol-mediated synthesis) .
  • Byproduct Formation : Competing methylation of the amino group can occur if excess diazomethane is used. Use stoichiometric CH₂N₂ and monitor via TLC .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates better than methanol, improving yield by 5–10% in diazomethane routes .

Q. Validation Strategy :

  • Repeat reactions under controlled conditions (inert atmosphere, calibrated thermocouples).
  • Use LC-MS to identify byproducts (e.g., methylated amines at m/z +14) and adjust stoichiometry .

Q. What are the thermal stability and decomposition pathways of this compound under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : The compound decomposes at ~180–200°C, releasing CO, CO₂, and NOₓ gases (observed in analogous picolinates) .
  • Kinetic Stability : Storage at 2–8°C under inert atmosphere (argon) prevents hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases to maintain integrity >12 months .
  • Decomposition Mitigation :
    • Use flame-retardant foam (alcohol-resistant) if heating above 100°C .
    • Monitor for color changes (yellowing indicates degradation) and repurify via recrystallization (ethanol/water) .

Q. How can computational modeling predict reactivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution at the amino group.
    • Calculate Fukui indices to identify nucleophilic sites (e.g., amino N for acylation) .
  • Molecular Dynamics (MD) :
    • Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways to guide experimental solvent selection .
  • Validation :
    • Compare predicted reaction barriers (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a research setting?

Methodological Answer:

  • PPE Requirements :
    • Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) to prevent skin/eye contact (OSHA hazard category 2) .
    • Use a fume hood for weighing and reactions to avoid inhalation of dust (P261 precaution) .
  • Spill Management :
    • Absorb with inert material (vermiculite), place in a sealed container, and dispose as hazardous waste .
  • Fire Safety :
    • Extinguish with CO₂ or dry sand (avoid water due to potential toxic gas release) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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